molecular formula C20H14Cl2N2O2 B12011911 n,n'-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide CAS No. 7144-14-1

n,n'-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide

Cat. No.: B12011911
CAS No.: 7144-14-1
M. Wt: 385.2 g/mol
InChI Key: BOIQMNIPQPPTKS-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis(4-chlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H14Cl2N2O2 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis(4-chlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Terephthaloyl chloride+24-chloroanilineN 1 ,N 4 -bis(4-chlorophenyl)terephthalamide+2HCl\text{Terephthaloyl chloride} + 2 \text{4-chloroaniline} \rightarrow \text{N~1~,N~4~-bis(4-chlorophenyl)terephthalamide} + 2 \text{HCl} Terephthaloyl chloride+24-chloroaniline→N 1 ,N 4 -bis(4-chlorophenyl)terephthalamide+2HCl

Industrial Production Methods

Industrial production methods for N1,N~4~-bis(4-chlorophenyl)terephthalamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis(4-chlorophenyl)terephthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

N~1~,N~4~-bis(4-chlorophenyl)terephthalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-bis(4-chlorophenyl)terephthalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-bis(4-bromo-3-chlorophenyl)terephthalamide
  • N~1~,N~4~-bis(4-chloro-2-fluorophenyl)terephthalamide
  • N~1~,N~4~-bis{4-chloro-2-nitrophenyl}terephthalamide

Uniqueness

N~1~,N~4~-bis(4-chlorophenyl)terephthalamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7144-14-1

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26)

InChI Key

BOIQMNIPQPPTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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